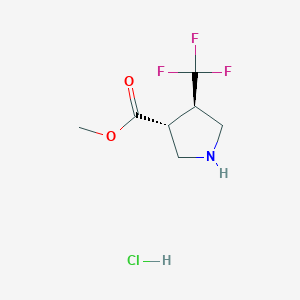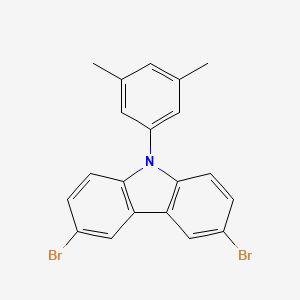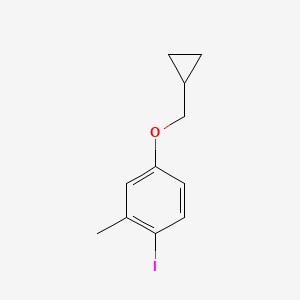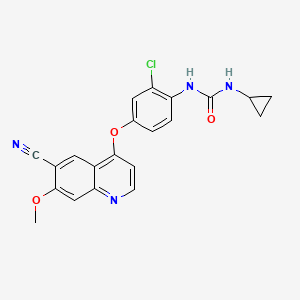
Lenvatinib impurity 8
Übersicht
Beschreibung
Lenvatinib Impurity 8, also known as 4-Chloro-7-methoxyquinoline-6-carboxamide, is an impurity of Lenvatinib . Lenvatinib is an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors .
Molecular Structure Analysis
The molecular formula of this compound is C11H9ClN2O2 . It is structurally represented as 4-Chloro-7-methoxyquinoline-6-carboxamide .Chemical Reactions Analysis
Lenvatinib, the parent compound of this compound, is absorbed rapidly following oral administration and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Lenvatinib, a potent drug used in thyroid cancer treatment, acts as a tyrosine kinase inhibitor. A significant area of research is the development and validation of Lenvatinib and related impurities in rat plasma. A study by Talari et al. (2022) focuses on bioanalytical system validation and pharmacokinetic analysis of Lenvatinib and its impurities in rat plasma using LC-MS/MS. This study is crucial for understanding the pharmacokinetics of Lenvatinib and its impurities in biological systems (Talari et al., 2022).
Tumor Microenvironment Impact
A study by Kato et al. (2019) investigated the immunomodulatory activities of Lenvatinib in the tumor microenvironment. They found that Lenvatinib modulates cancer immunity in the tumor environment by reducing tumor-associated macrophages (TAMs) and, when combined with PD-1 blockade, shows enhanced antitumor activity via the interferon signaling pathway (Kato et al., 2019).
Metabolic Pathway Analysis
Inoue et al. (2014) explored the oxidative metabolic pathway of Lenvatinib mediated by aldehyde oxidase. This research is crucial for understanding the metabolism of Lenvatinib in the body and could provide insights into optimizing its therapeutic efficacy and minimizing adverse effects (Inoue et al., 2014).
Drug Monitoring and Quantification
The development of sensitive, rapid, and cost-effective methods for the quantification of Lenvatinib in human plasma is essential for therapeutic drug monitoring. Zanchetta et al. (2021) developed an LC-MS/MS method for this purpose, which is pivotal for precision medicine in optimizing drug dosage for cancer treatments (Zanchetta et al., 2021).
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
The primary pathway of the anticancer effect of Lenvatinib is the RAS/RAF/MEK/ERK pathway . Overexpression of FGFR and activation of RAS/RAF/ERK and PI3K/AKT/mTOR signaling contribute to resistance to Lenvatinib . Lenvatinib is unable to completely block the VEGFR-2 and FGFR1 receptors and downstream signaling pathways, which lead to resistance .
Pharmacokinetics
Following oral administration, Lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified . Exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .
Result of Action
Lenvatinib promotes apoptosis, suppresses angiogenesis, inhibits tumor cell proliferation, and modulates the immune response . In multiple cancer types, Lenvatinib has presented manageable safety and is currently approved as an effective first-line therapy . Resistance to lenvatinib emerges soon after initial treatment, limiting the clinical benefits of lenvatinib .
Action Environment
The action environment of Lenvatinib is influenced by various factors. For instance, the expression of YRDC in hepatocarcinoma cells can modulate the sensitivity of Lenvatinib . Lenvatinib inhibits the expression of YRDC in a time-dependent manner, which may aggravate resistance to Lenvatinib in hepatocarcinoma cells . Furthermore, the tRNA with low t6A modification level reduces the translation of the KRAS in the in vitro translation system .
Eigenschaften
IUPAC Name |
1-[2-chloro-4-(6-cyano-7-methoxyquinolin-4-yl)oxyphenyl]-3-cyclopropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-20-10-18-15(8-12(20)11-23)19(6-7-24-18)29-14-4-5-17(16(22)9-14)26-21(27)25-13-2-3-13/h4-10,13H,2-3H2,1H3,(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIBVUCMZIZNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C#N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)
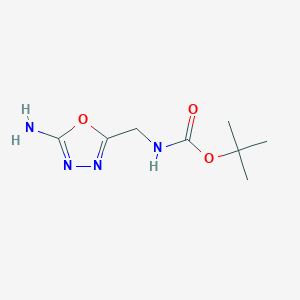
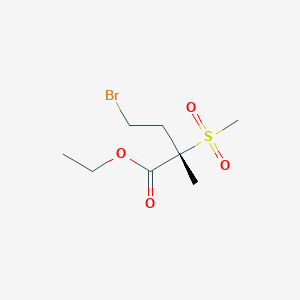
![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)
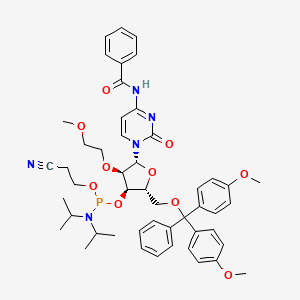
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)
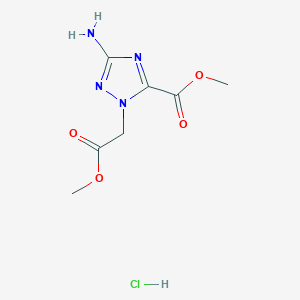

![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)
